molecular formula C12H17ClN2O B2499523 1-(5-Chloro-2-methoxybenzyl)piperazine CAS No. 523980-14-5

1-(5-Chloro-2-methoxybenzyl)piperazine

Cat. No.: B2499523
CAS No.: 523980-14-5
M. Wt: 240.73
InChI Key: DWELHCAXFIUDQR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzyl)piperazine is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a piperazine ring substituted with a 5-chloro-2-methoxybenzyl group.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxybenzyl)piperazine typically involves the reaction of 5-chloro-2-methoxybenzyl chloride with piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the study. For example, it may bind to GABA receptors, leading to altered neuronal activity and potential therapeutic effects .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzyl)piperazine can be compared to other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

IUPAC Name

1-[(5-chloro-2-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWELHCAXFIUDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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